molecular formula C8H5N3O3S B2405012 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid CAS No. 1566207-10-0

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B2405012
CAS RN: 1566207-10-0
M. Wt: 223.21
InChI Key: GVGXWWFWYRDLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The compound “2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid” has a molecular weight of 184.22 . It is a solid substance .

Scientific Research Applications

Applications in Chemical Synthesis

The chemical compound "2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid" and its derivatives have been explored primarily in the realm of chemical synthesis and structural analysis. For instance, a series of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids were synthesized, targeting subsequent microbiological investigation. These compounds exhibited specific bromination patterns and heterocyclization behavior under certain conditions (Ukrainets et al., 2009).

Synthesis and Bioactivity Studies

A number of studies focused on the synthesis and bioactivity of various compounds involving the pyrimidine structure. For instance, triazole-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters were synthesized, and their structures and preliminary biological activities were tested (Zhou Hong-fang, 2009). Another study involved the electrophilic heterocyclization of 6-alken(yn)ylsulfanyl-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, leading to various pyrazolothiazolopyrimidine derivatives (Bentya et al., 2008).

Polymorphism and Structural Analysis

The polymorphic forms of compounds related to this chemical structure were studied, highlighting the non-planar nature of these molecules and their specific intermolecular interactions, as seen in the study of the monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid (Ramos Silva et al., 2011).

properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S/c12-6(13)5-4-14-8(11-5)15-7-9-2-1-3-10-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGXWWFWYRDLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.